3,4-Bis(3-methylbutyl)phthalate
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Overview
Description
Preparation Methods
3,4-Bis(3-methylbutyl)phthalate can be synthesized through esterification reactions involving phthalic anhydride and 3-methylbutanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion. Industrial production methods often involve continuous processes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3,4-Bis(3-methylbutyl)phthalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form phthalic acid and 3-methylbutanol.
Oxidation: It can be oxidized to form phthalic acid derivatives.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include sulfuric acid for hydrolysis, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,4-Bis(3-methylbutyl)phthalate has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4-Bis(3-methylbutyl)phthalate involves its interaction with various molecular targets and pathways. As an endocrine disruptor, it can interfere with hormone synthesis, transport, and metabolism. It affects the hypothalamic-pituitary-gonadal axis, leading to potential neurological and reproductive health issues . The compound can also be metabolized in the liver, where it undergoes phase 1 (hydrolysis, oxidation) and phase 2 (conjugation) metabolic processes .
Comparison with Similar Compounds
3,4-Bis(3-methylbutyl)phthalate can be compared with other phthalate esters, such as:
Diisopentyl phthalate: Similar in structure but with different alkyl chain lengths.
Diethylhexyl phthalate: Commonly used as a plasticizer with a longer alkyl chain.
Dibutyl phthalate: Another widely used plasticizer with shorter alkyl chains.
The uniqueness of this compound lies in its specific alkyl chain structure, which influences its physical and chemical properties, as well as its applications and environmental impact .
Properties
IUPAC Name |
3,4-bis(3-methylbutyl)phthalate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O4/c1-11(2)5-7-13-8-10-15(17(19)20)16(18(21)22)14(13)9-6-12(3)4/h8,10-12H,5-7,9H2,1-4H3,(H,19,20)(H,21,22)/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWFRHKQYQHUTP-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=C(C(=C(C=C1)C(=O)[O-])C(=O)[O-])CCC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O4-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84777-06-0 |
Source
|
Record name | 1,2-Benzenedicarboxylic acid, dipentyl ester, branched and linear | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.365 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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